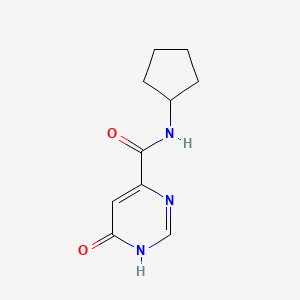
N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide is a chemical compound with a unique structure that allows for versatile experimentation. It is a pyrimidine derivative, which is an aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidines are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The preparation methods often involve the use of reagents such as cyclopentanone and hydroxylamine, followed by cyclization with a pyrimidine derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide has diverse applications in scientific research. Its unique structure makes it invaluable for studying various biological phenomena and developing cutting-edge technologies. In chemistry, it is used to explore reaction mechanisms and develop new synthetic methodologies. In biology and medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties. Additionally, it has applications in the pharmaceutical industry for drug development .
Mechanism of Action
The mechanism of action of N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. These interactions contribute to its anti-inflammatory effects .
Comparison with Similar Compounds
N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide can be compared with other pyrimidine derivatives, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. These compounds share a similar bicyclic structure with two nitrogen atoms in each ring. this compound is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs .
Properties
IUPAC Name |
N-cyclopentyl-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-9-5-8(11-6-12-9)10(15)13-7-3-1-2-4-7/h5-7H,1-4H2,(H,13,15)(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBLYXABLLIDTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2725930.png)
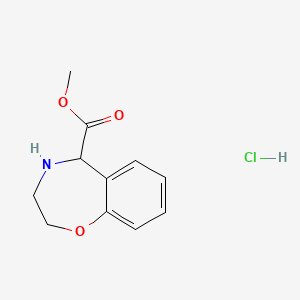
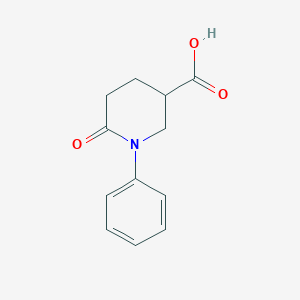
![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-one hydrochloride](/img/structure/B2725934.png)
![(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dimethylphenyl)amino]prop-2-en-1-one](/img/structure/B2725936.png)
![3,6-diethyl 2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2725940.png)
![2,2-difluoro-N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2725941.png)
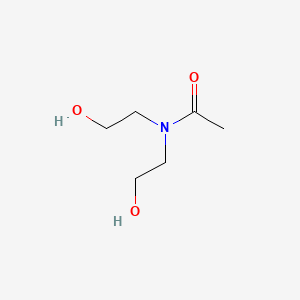
![N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/new.no-structure.jpg)
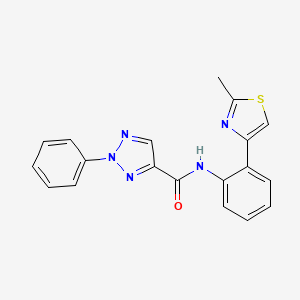
![N-benzyl-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2725948.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2725950.png)
![N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]furan-2-carboxamide](/img/structure/B2725952.png)
![4-{6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2725953.png)
